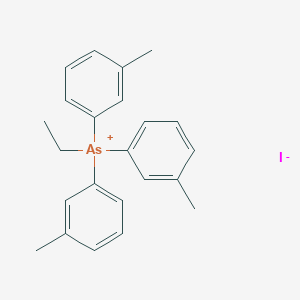
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole core with piperidine and pyridine moieties, which may contribute to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the piperidine and pyridine groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives with piperidine and pyridine moieties. Examples include:
- 2H-Indol-2-one derivatives with different substituents on the indole core.
- Piperidine-substituted indoles with varying pyridine groups.
- Pyridine-substituted indoles with different piperidine groups.
Uniqueness
What sets 2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- apart is its specific combination of functional groups, which may confer unique biological and chemical properties
Propiedades
Número CAS |
211438-97-0 |
|---|---|
Fórmula molecular |
C19H20N4O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-(piperidin-1-ylmethyl)-3-pyridin-2-yliminoindol-2-one |
InChI |
InChI=1S/C19H20N4O/c24-19-18(21-17-10-4-5-11-20-17)15-8-2-3-9-16(15)23(19)14-22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-14H2 |
Clave InChI |
GCSTVCBMNATTQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC=N4)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)



![1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid](/img/structure/B12577213.png)
![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)


![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)


![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
